3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Overview
Description
The compound “3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Scientific Research Applications
Synthetic Chemistry Applications
Pyrazoline compounds, including "3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine," serve as critical intermediates in the synthesis of heterocyclic compounds. The unique reactivity of such compounds facilitates the generation of a wide variety of heterocyclic structures under mild reaction conditions. Gomaa and Ali (2020) reviewed the preparation and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their significance in the synthesis of various classes of heterocyclic compounds and dyes Gomaa & Ali, 2020.
Environmental Science Applications
Amine-functionalized sorbents, which may include pyrazoline derivatives, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. Ateia et al. (2019) provided a critical analysis of the development and application of amine-containing sorbents for PFAS removal, underscoring the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the adsorption process Ateia et al., 2019.
Pharmacological Applications
Trifluoromethylpyrazoles, a class of compounds related to "this compound," have been explored for their anti-inflammatory and antibacterial properties. Kaur et al. (2015) highlighted the importance of the trifluoromethyl group's position on the pyrazole nucleus, which greatly influences the activity profile of these compounds as anti-inflammatory and antibacterial agents Kaur et al., 2015.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance the pharmacological activities . The compound might interact with its targets, leading to changes in the cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to enhance the lipophilicity, which could potentially improve the bioavailability .
Result of Action
Compounds with similar structures have shown various biological activities .
Future Directions
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKMPQKHLKAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395894 | |
Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-07-3 | |
Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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